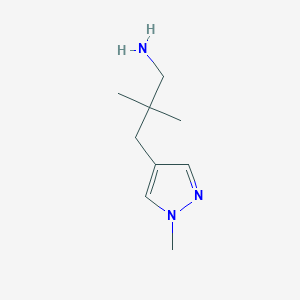
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted at the 4-position with a 2,2-dimethyl-3-aminopropyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution at the 4-position: The pyrazole ring can be further functionalized by introducing the 2,2-dimethyl-3-aminopropyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1-methyl-1H-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A more complex pyrazole derivative with additional functional groups.
Uniqueness
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of the 2,2-dimethyl-3-aminopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
生物活性
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine and 1,3-dicarbonyl compounds. Subsequent functionalization introduces the 2,2-dimethyl-3-aminopropyl group via nucleophilic substitution reactions. The molecular formula is C9H14N2, with a molecular weight of approximately 166.22 g/mol.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The pyrazole ring can form hydrogen bonds and engage in hydrophobic interactions with active sites, leading to modulation of various biological pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It can act as an agonist or antagonist at various receptors, affecting signaling cascades within cells.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer). For instance, compounds structurally related to this pyrazole have shown reduced viability in A549 cells when treated with concentrations around 100 µM over 24 hours .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | TBD | Potential for further development |
| Analog Compound X | A549 | 66 | Significant cytotoxicity observed |
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Pyrazole derivatives have been evaluated for their activity against multidrug-resistant strains of bacteria. Preliminary results indicate that certain analogs exhibit selective inhibition against resistant strains like Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways may contribute to its effectiveness .
Case Studies
In a comparative study examining various pyrazole derivatives, researchers found that modifications at the 4-position significantly affected biological activity. For example, substitution with electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity to non-cancerous cells .
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
2,2-dimethyl-3-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7,10H2,1-3H3 |
InChIキー |
CIIXCFWJWUARPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CN(N=C1)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















